N2-Isobutyryl-2'-deoxyguanosine
Overview
Description
N2-Isobutyryl-2’-deoxyguanosine is a modified nucleoside analog derived from deoxyguanosine. It is characterized by the presence of an isobutyryl group attached to the nitrogen atom at the second position of the guanine base. This compound is primarily used in the field of nucleic acid chemistry and has applications in various scientific research areas.
Mechanism of Action
Target of Action
N2-Isobutyryl-2’-deoxyguanosine is a modified nucleoside, and its primary targets are likely to be the enzymes involved in DNA replication and repair. These enzymes recognize and interact with the nucleoside during the process of DNA synthesis .
Mode of Action
This incorporation could potentially lead to changes in the DNA structure or function .
Biochemical Pathways
The biochemical pathways affected by N2-Isobutyryl-2’-deoxyguanosine are likely related to DNA synthesis and repair. The compound could potentially affect the fidelity of DNA replication and the accuracy of DNA repair mechanisms .
Pharmacokinetics
Like other nucleosides, it is expected to be well-absorbed and distributed throughout the body, metabolized by nucleoside-metabolizing enzymes, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of N2-Isobutyryl-2’-deoxyguanosine’s action are likely to be related to changes in DNA structure or function. These changes could potentially affect gene expression and cellular processes .
Action Environment
The action, efficacy, and stability of N2-Isobutyryl-2’-deoxyguanosine could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could affect the stability of the compound, while the presence of other molecules could affect its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Isobutyryl-2’-deoxyguanosine typically involves the reaction of 2’-deoxyguanosine with isobutyryl chloride under alkaline conditions. The reaction proceeds as follows:
Starting Material: 2’-deoxyguanosine.
Reagent: Isobutyryl chloride.
Conditions: Alkaline medium, typically using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2’-deoxyguanosine is dissolved in a suitable solvent, such as dimethyl sulfoxide or acetonitrile. Isobutyryl chloride is then added dropwise to the solution under stirring. The reaction mixture is maintained at a controlled temperature, usually around room temperature, for a specific duration to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for N2-Isobutyryl-2’-deoxyguanosine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N2-Isobutyryl-2’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The isobutyryl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to remove the isobutyryl group, yielding 2’-deoxyguanosine.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s guanine base can participate in redox reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the isobutyryl group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the isobutyryl group.
Hydrolysis: 2’-deoxyguanosine.
Oxidation and Reduction: Modified guanine derivatives depending on the specific reaction conditions.
Scientific Research Applications
N2-Isobutyryl-2’-deoxyguanosine has several applications in scientific research, including:
Nucleic Acid Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biological Studies: The compound is employed in studies related to DNA replication, repair, and transcription processes.
Medical Research: It serves as a tool in the development of nucleoside-based therapeutics and antiviral agents.
Industrial Applications: The compound is utilized in the production of nucleic acid-based materials and as a reagent in various biochemical assays.
Comparison with Similar Compounds
2’-Deoxyguanosine: The parent compound without the isobutyryl modification.
N2-Acetyl-2’-deoxyguanosine: A similar compound with an acetyl group instead of an isobutyryl group.
N2-Benzoyl-2’-deoxyguanosine: A compound with a benzoyl group at the same position.
Uniqueness: N2-Isobutyryl-2’-deoxyguanosine is unique due to the presence of the isobutyryl group, which can influence its chemical reactivity and biological interactions. This modification can enhance the compound’s stability and alter its incorporation into nucleic acids, making it a valuable tool in nucleic acid research and therapeutic development .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDXEQFMTMICKG-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218970 | |
Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68892-42-2 | |
Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary cellular mechanisms of action for N2-Isobutyryl-2'-deoxyguanosine derivatives in exhibiting anti-neoplastic activity?
A: this compound derivatives demonstrate potent anti-neoplastic activity by primarily targeting DNA and RNA synthesis in cancerous cells. These agents significantly inhibit both DNA and RNA synthesis in L1210 leukemia cells []. This inhibition is achieved through multiple mechanisms:
- Disruption of De Novo Purine Synthesis: this compound derivatives effectively inhibit de novo purine synthesis by targeting key regulatory enzymes, namely PRPP amidotransferase and IMP dehydrogenase []. This disruption in purine synthesis limits the availability of essential building blocks for DNA and RNA.
- Inhibition of Nucleotide Synthesis and Salvage Pathways: Besides de novo purine synthesis, these agents also impact other critical enzymes in nucleotide metabolism. This includes inhibiting thymidylate synthetase, OMP decarboxylase, and thymidine kinases, further depleting the cellular pool of nucleotides required for DNA and RNA synthesis [].
- Induction of DNA Strand Breaks: this compound derivatives have been shown to reduce deoxyribonucleotide levels and cause DNA strand scission []. These strand breaks disrupt the integrity of the DNA molecule, ultimately interfering with vital cellular processes like replication and transcription, leading to cell death.
Q2: How does the chemical structure of this compound contribute to its anti-neoplastic activity?
A: While the provided research [] focuses on the activity of this compound derivatives and doesn't delve into specific structure-activity relationships, the inclusion of the N7-cyanoborane group is notable. This modification likely influences the molecule's interaction with its biological targets. Further research exploring modifications to the N2-isobutyryl group and other structural variations could provide valuable insights into optimizing the potency and selectivity of this class of compounds.
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